Dimethyl cis-1,2,3,6-tetrahydrophthalate

Description

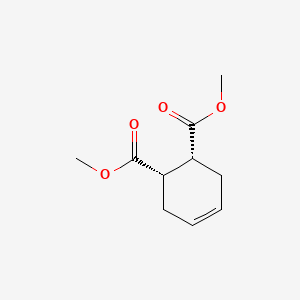

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446413 | |

| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-84-3 | |

| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester with the molecular formula C₁₀H₁₄O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. The information is curated for professionals in research, and drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 198.22 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| CAS Number | 4841-84-3 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.145 g/mL at 25 °C | [1] |

| Boiling Point | 141-142 °C at 20 mmHg | [1] |

| Refractive Index | n20/D 1.472 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The second step is the esterification of the anhydride with methanol.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)

This cycloaddition reaction forms the cyclic anhydride precursor.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Dissolve maleic anhydride in an appropriate solvent, such as toluene or benzene.

-

Reaction: Cool the solution in an ice bath. Bubble 1,3-butadiene gas through the solution or add a suitable in-situ source of 1,3-butadiene, such as 3-sulfolene, which thermally decomposes to release the diene.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the product.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., petroleum ether), and dry. The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound (Esterification)

The anhydride is then converted to the dimethyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Data

| ¹H NMR (Estimated) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.7 | m | 2H | Olefinic Protons (-CH=CH-) | |

| ~ 3.7 | s | 6H | Methyl Protons (-OCH₃) | |

| ~ 3.2 | m | 2H | Allylic Protons (-CH-C=O) | |

| ~ 2.4 | m | 4H | Methylene Protons (-CH₂-) |

| ¹³C NMR (Estimated) | Chemical Shift (ppm) | Assignment |

| ~ 173 | Carbonyl Carbon (-C=O) | |

| ~ 125 | Olefinic Carbon (-CH=CH-) | |

| ~ 52 | Methyl Carbon (-OCH₃) | |

| ~ 40 | Allylic Carbon (-CH-C=O) | |

| ~ 25 | Methylene Carbon (-CH₂-) |

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Applications and Biological Activity

This compound and its precursor have applications in chemical synthesis. The anhydride is used as a curing agent for epoxy resins and as a raw material for the production of plasticizers, alkyd resins, and unsaturated polyesters. Phthalate esters, as a class of compounds, have been investigated for various biological activities, including antimicrobial and insecticidal effects. However, there is limited specific information on the biological activity or signaling pathways directly involving this compound. Some studies on other phthalates have suggested potential interactions with pathways such as those involving glycogen synthase kinase-3β (GSK-3β).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Chemical Structure

The chemical structure of this compound is depicted below.

Potential Biological Interaction Pathway

Given the limited specific data, the following diagram illustrates a generalized potential interaction of phthalates with cellular pathways, based on broader studies of this class of compounds.

References

Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate via Diels-Alder reaction

Introduction: The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile. The synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate serves as a classic example of this reaction, followed by an esterification process. The initial adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, is formed from the reaction of 1,3-butadiene and maleic anhydride.[1] The stereochemistry of the dienophile (maleic anhydride is a cis-alkene) is retained in the product, resulting in the cis-configuration of the anhydride. This anhydride is a versatile intermediate, and its reactive anhydride group makes it an excellent precursor for subsequent reactions like esterification. This guide provides a comprehensive overview of the synthesis, detailing the experimental protocols for both the Diels-Alder reaction and the subsequent esterification to yield the target dimethyl ester.

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the cycloaddition to form a cyclic anhydride, followed by esterification to yield the final diester product.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride

The first stage involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and maleic anhydride (the dienophile) to form cis-1,2,3,6-tetrahydrophthalic anhydride. The reaction is typically conducted in a non-polar solvent like benzene or toluene and is facilitated by heat.[1][2] It is an exothermic process that proceeds with a high degree of stereospecificity.[2]

Reaction Mechanism

The Diels-Alder reaction is a concerted process that proceeds through a single, cyclic transition state.[3] The 4 π-electrons of the diene and the 2 π-electrons of the dienophile interact to simultaneously form two new sigma bonds, resulting in a cyclohexene ring.

Caption: Mechanism of the Diels-Alder reaction between 1,3-Butadiene and Maleic Anhydride.

Quantitative Data for Diels-Alder Reaction

| Parameter | Value | Reference |

| Reactants | ||

| Maleic Anhydride | 2 moles (196 g) | [2] |

| 1,3-Butadiene | In excess (gas) | [2] |

| Solvent | ||

| Dry Benzene | 500 mL | [2] |

| Reaction Conditions | ||

| Initial Temperature | Heated to 50°C | [2] |

| Exotherm Peak Temp. | 70-75°C | [2] |

| Duration | 2 - 2.5 hours | [2] |

| Product | ||

| Yield | 93 - 97% | [2] |

| Melting Point | 99 - 102°C | [2] |

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[2]

-

Apparatus Setup: In a ventilated hood, assemble a 2-liter, three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a gas-inlet tube, a thermometer, and a reflux condenser.[2]

-

Charging the Flask: Place 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride into the flask.[2]

-

Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce 1,3-butadiene gas from a commercial cylinder at a rapid rate (approximately 0.6–0.8 L per minute).[2]

-

Temperature Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C within 15–25 minutes.[2]

-

Reaction Monitoring: Continue the rapid stream of butadiene, which will be almost completely absorbed for the first 30–40 minutes. Afterward, decrease the flow rate until the reaction is complete, indicated by equal bubbling rates in gas bubblers placed at the inlet and outlet (approximately 2–2.5 hours total).[2]

-

Product Isolation: Immediately pour the hot solution into a 1-liter beaker to prevent crystallization within the flask. Cover the beaker and allow it to cool to 0–5°C overnight in an ice bath or refrigerator.[2]

-

Filtration and Washing: Collect the resulting crystalline product on a large Büchner funnel. Wash the crystals with 250 mL of petroleum ether (35–60°C). A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.[2]

-

Drying: Combine the crystal crops and dry them to a constant weight in an oven at 70–80°C. The expected yield of cis-Δ4-tetrahydrophthalic anhydride is between 281.5–294.5 g (93–97%).[2]

Stage 2: Esterification of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The second stage is the conversion of the cyclic anhydride to the corresponding dimethyl ester. This is typically achieved via an acid-catalyzed esterification, often referred to as Fischer esterification.[4][5] The reaction involves refluxing the anhydride in an excess of methanol, which acts as both a reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid.[6]

Quantitative Data for Esterification

| Parameter | Recommended Value | Reference |

| Reactants | ||

| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 1 equivalent | N/A |

| Methanol | Large excess (as solvent) | [4] |

| Catalyst | ||

| Sulfuric Acid (H₂SO₄) | Catalytic amount | [6] |

| Reaction Conditions | ||

| Temperature | Reflux | [6] |

| Duration | 30 minutes to 8 hours | [6] |

| Product | ||

| Yield | Generally good to high | [6] |

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for the esterification of cyclic anhydrides.[6]

-

Apparatus Setup: Assemble a round-bottomed flask with a reflux condenser and a magnetic stir bar.

-

Charging the Flask: To the flask, add the cis-1,2,3,6-tetrahydrophthalic anhydride synthesized in Stage 1.

-

Adding Reagents: Add a large excess of methanol to the flask, enough to fully dissolve the anhydride upon heating and to serve as the reaction solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops to 0.05 molar equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction time can vary, but refluxing for several hours is typical.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer successively with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dimethyl ester.

-

Purification: Purify the crude product by silica gel column chromatography or distillation to afford the pure this compound.[6] The final product is a liquid with a boiling point of 141-142°C at 20 mmHg.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ester synthesis by esterification [organic-chemistry.org]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. zenodo.org [zenodo.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Physical and chemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic unsaturated diester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a cyclohexene ring and two cis-oriented ester functionalities, make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| CAS Number | 4841-84-3 | [1][2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 141-142 °C at 20 mmHg | [2][3] |

| Density | 1.145 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.472 | [2][3] |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Low to negligible | As a medium-sized ester, its polarity is not sufficient for significant aqueous solubility.[4][5][6] |

| Common Organic Solvents | Soluble | Expected to be soluble in solvents like ethanol, methanol, diethyl ether, acetone, and chlorinated solvents due to its ester nature.[4][5] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition reaction. This specific synthesis involves the reaction of 1,3-butadiene (the diene) with dimethyl maleate (the dienophile).

Experimental Protocol: Diels-Alder Reaction

Materials:

-

1,3-Butadiene (in a suitable form, e.g., generated in situ from sulfolene)

-

Dimethyl maleate

-

Toluene (or another suitable solvent)

-

Reaction vessel equipped with a reflux condenser and a means of stirring (e.g., magnetic stirrer)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Apparatus for vacuum distillation (optional, for purification)

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with dimethyl maleate and a suitable solvent such as toluene.

-

1,3-Butadiene is then introduced into the reaction mixture. Due to its gaseous nature at room temperature, it is often generated in situ by the thermal decomposition of a precursor like 3-sulfolene.[7][8][9]

-

The reaction mixture is heated to a temperature sufficient to initiate the Diels-Alder reaction and, if applicable, the decomposition of the butadiene precursor. This is typically carried out under reflux for a period of several hours to ensure complete reaction.[10][11]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by vacuum distillation to yield a clear liquid.[2]

Experimental Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the olefinic protons, the allylic protons, the methine protons adjacent to the ester groups, and the methyl protons of the ester groups are expected. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the olefinic carbons, the methine carbons, the allylic carbons, and the methyl carbons are anticipated.[12] |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester groups (around 1730 cm⁻¹), C=C stretching of the alkene (around 1650 cm⁻¹), and C-O stretching of the ester are expected. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound. Fragmentation patterns typical for esters would also be observed. |

Note: Specific spectral data can be found in various spectral databases by searching for the compound's CAS number (4841-84-3).[13]

Chemical Reactivity

This compound undergoes a variety of chemical transformations, making it a useful synthetic intermediate.

Key Reactions

-

Epoxidation: The double bond in the cyclohexene ring can be epoxidized using peroxy acids to form the corresponding epoxide.[14] This reaction opens up pathways to a range of difunctionalized cyclohexane derivatives.

-

Desymmetrization: The prochiral nature of the molecule allows for enantioselective reactions, such as enzymatic hydrolysis or other chiral catalyst-mediated transformations, to produce chiral building blocks.[14]

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield cis-1,2,3,6-tetrahydrophthalic acid.

-

Reduction: The double bond and the ester functionalities can be reduced using various reducing agents to yield the corresponding saturated diol or other reduced products.

-

Oxidation: The double bond is susceptible to oxidative cleavage, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate.

Logical Relationship of Key Reactions

Caption: Key chemical reactions of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction is a classic and efficient method. The reactivity of its double bond and ester functionalities allows for a wide range of chemical transformations, making it a key starting material for the synthesis of numerous target molecules in research and industry. This guide provides the foundational technical information required for its effective use in a laboratory or developmental setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound 99 4841-84-3 [sigmaaldrich.com]

- 3. cis-1,2,3,6-テトラヒドロフタル酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 10. atc.io [atc.io]

- 11. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound | 4841-84-3 [chemicalbook.com]

CAS number 4841-84-3 chemical information

An In-depth Technical Guide to Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate (CAS Number: 4841-84-3)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Synonyms: cis-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester, Dimethyl cis-1,2,3,6-tetrahydrophthalate, dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate[1][2][3]

Molecular Formula: C₁₀H₁₄O₄[4]

Molecular Weight: 198.22 g/mol [4]

Structure: A bicyclic organic compound featuring a cyclohexene ring with two cis-configured carboxylate ester functional groups.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Clear liquid | [2] |

| Color | Colorless to very pale yellow | [2] |

| Odor | Pleasant | [3] |

| Boiling Point | 141-142 °C at 20 mmHg | [5] |

| Density | 1.145 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.472 | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |

Synthesis

The primary route for the synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate involves a two-step process:

-

Diels-Alder Reaction: Formation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from a diene and a dienophile.

-

Esterification: Conversion of the anhydride to the dimethyl ester.

Experimental Protocol: Synthesis

Part 1: Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [1][6][7]

This reaction is a [4+2] cycloaddition between a conjugated diene (1,3-butadiene, generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[7]

-

Materials:

-

3-sulfolene (butadiene sulfone)

-

Maleic anhydride

-

Xylene (solvent)

-

Petroleum ether (for crystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1.0 equivalent) in xylene.

-

Heat the mixture to reflux. The 3-sulfolene thermally decomposes to 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[1]

-

Continue refluxing for approximately 60-90 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Induce crystallization by adding petroleum ether.[6]

-

Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration and wash with cold petroleum ether.[6]

-

Air dry the product. The expected melting point is in the range of 102-105 °C.[8]

-

Part 2: Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [9]

-

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Anhydrous methanol

-

p-toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Ether

-

3% Sodium carbonate solution

-

Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, suspend the synthesized anhydride in an excess of anhydrous methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture under reflux for 12-16 hours.[9]

-

Add toluene and distill to remove the methanol-toluene azeotrope.[9]

-

Add another portion of absolute methanol and reflux for an additional 12-16 hours to ensure complete esterification.[9]

-

After cooling, dilute the residue with ether and wash with 3% sodium carbonate solution, followed by water.[9]

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate by vacuum distillation.

-

Synthesis Workflow Diagram

Spectroscopic Data

Table 2: Spectroscopic Data for Characterization

| Technique | Key Features | Reference(s) |

| ¹H NMR | Resonances expected for vinyl, allylic, and methoxy protons. | [10] |

| ¹³C NMR | Resonances for carbonyl, olefinic, and aliphatic carbons. The cis configuration can be confirmed by the number of unique carbon signals. | [10][11][12] |

| IR Spectroscopy | Characteristic peaks for C=O (ester), C=C (alkene), and C-O bonds. | [5][10] |

Safety Information

Table 3: Hazard and Safety Data

| Hazard | Description | Precautionary Measures | Reference(s) |

| Health Hazards | Not classified as hazardous. | Standard laboratory safety practices should be followed. | [13] |

| Physical Hazards | Not classified as hazardous. | Stable under normal conditions. | [13] |

| Environmental Hazards | Not classified as hazardous. | Dispose of in accordance with local regulations. | [13] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Rinse mouth and seek medical advice. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [13] |

Biological Activity and Drug Development Potential

Direct biological studies on Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate are limited in publicly available literature. However, the cyclohexene and dicarboxylic acid ester moieties are present in various biologically active molecules.

-

Antimicrobial and Anti-inflammatory Potential of Derivatives: Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has indicated potential anti-inflammatory, antibacterial, and antifungal activities.[14] These studies suggest that the cyclohexene scaffold can be a valuable starting point for the development of new therapeutic agents.

-

Neuroprotective Potential of Related Structures: Synthetic derivatives of cyclohexanone have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in the treatment of neurodegenerative diseases.[15]

It is important to note that these activities are reported for derivatives and not for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate itself. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement

Currently, there is no published research directly linking Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate to any specific signaling pathways. Given the anti-inflammatory activity of some derivatives, it is plausible that they may interact with pathways involved in inflammation, such as those mediated by cytokines. However, this remains speculative without direct experimental evidence.

Advanced Synthetic Applications

Beyond its potential as a scaffold in medicinal chemistry, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate is a versatile intermediate for further chemical transformations.

Experimental Protocol: Enzymatic Desymmetrization

The prochiral nature of this diester makes it a suitable substrate for enzymatic desymmetrization to produce chiral building blocks. Lipases are commonly used for this purpose.

-

General Procedure for Lipase-Catalyzed Monohydrolysis: [16][17][18]

-

Dissolve Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO if necessary to aid solubility.

-

Add a lipase preparation (e.g., Candida antarctica Lipase B, Novozym 435).

-

Incubate the mixture with agitation at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by techniques such as HPLC to determine the conversion to the monoester.

-

Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.

-

Extract the product with an organic solvent and purify by chromatography.

-

Experimental Workflow: Enzymatic Desymmetrization

Asymmetric Epoxidation

The double bond in the cyclohexene ring can be stereoselectively epoxidized to introduce new chiral centers.

-

General Concept: Chiral catalysts, such as Jacobsen's catalyst or chiral ketones, can be used with an oxidizing agent (e.g., m-CPBA, Oxone) to achieve enantioselective epoxidation.[19][20] The specific conditions would need to be optimized for this substrate.

This technical guide provides a foundational understanding of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate. While its direct biological applications are yet to be fully explored, its role as a versatile synthetic intermediate highlights its importance in organic synthesis and medicinal chemistry research.

References

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | 4841-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. iris.unife.it [iris.unife.it]

- 4. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. cerritos.edu [cerritos.edu]

- 7. odinity.com [odinity.com]

- 8. studymoose.com [studymoose.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]

- 11. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 12. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl cis-1,2,3,6-tetrahydrophthalate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate. This diester, a derivative of a classic Diels-Alder adduct, serves as a valuable building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its precursor, and outlines the subsequent esterification to yield the target compound. Spectroscopic data, where available for analogous compounds, is presented to aid in characterization. Furthermore, this guide explores the potential applications and reactions of this compound, offering a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₄O₄, is a cyclic diester that originates from the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride, followed by esterification.[1] Its stereochemistry is defined by the "cis" configuration of the two methoxycarbonyl groups, which are on the same side of the cyclohexene ring. This specific spatial arrangement influences its chemical reactivity and potential applications. This guide will delve into the critical aspects of this compound, providing a technical foundation for its use in research and development.

Structure and Stereochemistry

The structural formula of this compound is characterized by a six-membered cyclohexene ring with two adjacent methoxycarbonyl substituents at the 1 and 2 positions. The double bond is located between carbons 4 and 5 of the ring system.

The "cis" stereochemistry indicates that the two ester groups are located on the same face of the ring. This is a direct consequence of the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction, where the dienophile (maleic anhydride or a maleate ester) approaches the diene (1,3-butadiene) in an endo orientation, leading to the formation of the cis-adduct.[2][3] The resulting molecule is achiral as it possesses a plane of symmetry.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 4841-84-3 | |

| Appearance | Liquid | |

| Boiling Point | 141-142 °C at 20 mmHg | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 |

Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the Diels-Alder reaction to form the anhydride precursor, followed by esterification.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This classic cycloaddition reaction involves the [4+2] cycloaddition of 1,3-butadiene with maleic anhydride.[4]

Reaction Scheme:

Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.

Experimental Protocol (Adapted from Organic Syntheses): [4]

-

In a well-ventilated fume hood, equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.

-

Begin stirring and gently heat the flask with a water bath.

-

Introduce butadiene gas at a rapid rate (approximately 0.6–0.8 L/min).

-

Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.

-

Continue the rapid stream of butadiene for 30–40 minutes, after which the rate should be decreased until the reaction is complete (approximately 2–2.5 hours).

-

Pour the hot solution into a 1-liter beaker and allow it to cool. Cover the beaker and place it in an ice bath overnight to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel and wash with 250 mL of petroleum ether (35–60°C).

-

A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

-

Combine the crops and dry them in an oven at 70–80°C to a constant weight. The expected yield of cis-1,2,3,6-tetrahydrophthalic anhydride is 281.5–294.5 g (93–97%).

Step 2: Esterification to this compound

The anhydride is then converted to the dimethyl ester by reaction with methanol, typically under acidic catalysis.

Reaction Scheme:

Caption: Esterification of the anhydride to the dimethyl ester.

Experimental Protocol (General Procedure):

While a specific detailed protocol for this exact transformation was not found in the literature search, a general procedure for the acid-catalyzed esterification of a cyclic anhydride is as follows:

-

Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Spectroscopic Characterization (Predicted and Analogous Data)

¹H NMR Spectroscopy (Predicted)

-

Olefinic Protons (H-4, H-5): A multiplet in the region of 5.5-6.0 ppm.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.

-

Allylic Protons (H-3, H-6): Multiplets in the range of 2.2-2.8 ppm.

-

Methine Protons (H-1, H-2): Multiplets expected in the region of 2.8-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (C=O): Resonances expected in the range of 170-175 ppm.

-

Olefinic Carbons (C-4, C-5): Signals in the region of 125-135 ppm.

-

Ester Methyl Carbons (-OCH₃): A signal around 52 ppm.

-

Methine Carbons (C-1, C-2): Resonances expected between 40-50 ppm.

-

Allylic Carbons (C-3, C-6): Signals in the range of 25-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.

-

C=C Stretch (Olefin): A medium intensity band around 1640-1660 cm⁻¹.

-

=C-H Stretch (Olefin): A medium intensity band above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 167, and the loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 139. A retro-Diels-Alder fragmentation could also be observed, leading to fragments corresponding to butadiene (m/z = 54) and dimethyl maleate (m/z = 144).

Reactions and Potential Applications

While specific applications in drug development or signaling pathways for this compound are not well-documented, its structural features suggest several potential uses in chemical synthesis.

-

Epoxidation: The double bond can be epoxidized to introduce new functional groups and stereocenters.[5]

-

Hydrogenation: The double bond can be hydrogenated to yield the corresponding saturated dimethyl cyclohexane-1,2-dicarboxylate.

-

Polymer Chemistry: As a derivative of tetrahydrophthalic anhydride, it can be a precursor for monomers used in the synthesis of polyesters and other polymers. The parent anhydride is used as a curing agent for epoxy resins and in the production of alkyd resins.[6][7]

-

Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Derivatives of the parent imide have been investigated for various biological activities.

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a readily accessible and stereochemically defined cyclic diester. Its synthesis, stemming from the robust Diels-Alder reaction, provides a reliable route to this versatile building block. While detailed spectroscopic and application data for this specific diester are sparse in the public domain, its structural relationship to well-studied precursors and derivatives allows for informed predictions of its properties and reactivity. This technical guide serves as a foundational resource for researchers and scientists, enabling them to explore the potential of this compound in their synthetic endeavors, particularly in the fields of polymer chemistry and as an intermediate for more complex target molecules. Further research into its biological activities and material science applications is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 4841-84-3 [chemicalbook.com]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Literature Review on Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate, a diester of cis-1,2,3,6-tetrahydrophthalic acid, is a molecule of interest in various chemical and potentially biological applications. Its structural motif, featuring a cyclohexene ring with two cis-oriented methoxycarbonyl groups, makes it a versatile building block in organic synthesis. While direct biological studies on this specific compound are limited, its derivatives have shown promise in exhibiting anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its closely related analogues.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 4841-84-3 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 141-142 °C at 20 mmHg | [2] |

| Density | 1.145 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.472 | [2] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. This is a classic and efficient cycloaddition reaction.[3][4] The subsequent step is the esterification of the resulting anhydride with methanol to yield the desired dimethyl ester.[5]

Experimental Protocols

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride [6]

-

Materials:

-

Maleic anhydride (196 g, 2 moles)

-

Dry benzene (500 mL)

-

1,3-Butadiene (gas)

-

Petroleum ether (35-60 °C)

-

-

Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated hood.

-

Procedure:

-

Place maleic anhydride and dry benzene in the reaction flask.

-

Heat the mixture with a hot water bath to 50 °C while stirring.

-

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).

-

Remove the water bath once the exothermic reaction begins, and the temperature reaches 70–75 °C.

-

Continue the butadiene addition at a reduced rate for a total of 2-2.5 hours, or until the reaction is complete (indicated by equal bubbling rates in inlet and outlet bubblers).

-

Pour the hot solution into a beaker and allow it to cool to 0–5 °C overnight to crystallize the product.

-

Collect the crystals by filtration on a Büchner funnel and wash with petroleum ether.

-

A second crop of crystals can be obtained by diluting the filtrate with additional petroleum ether.

-

Dry the combined product in an oven at 70–80 °C.

-

-

Yield: 281.5–294.5 g (93–97%)

-

Melting Point: 99–102 °C

Step 2: Synthesis of this compound [5]

-

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride (228 g, 1.5 moles)

-

Anhydrous methanol (364 mL, 9 moles)

-

p-Toluenesulfonic acid monohydrate (2.5 g)

-

Toluene (270 mL)

-

Ether

-

3% Sodium carbonate solution

-

Magnesium sulfate

-

-

Apparatus: A round-bottomed flask equipped with a reflux condenser.

-

Procedure:

-

Heat the cis-1,2,3,6-tetrahydrophthalic anhydride, anhydrous methanol, and p-toluenesulfonic acid monohydrate under reflux for 12–16 hours.

-

Add toluene and distill the azeotropic mixture of methanol, toluene, and water.

-

Cool the residue and remove the remaining volatiles under reduced pressure.

-

Dilute the residual liquid with ether and wash with 3% sodium carbonate solution, followed by water.

-

Dry the ether solution over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation under reduced pressure.

-

-

Boiling Point of Product: 129–131 °C at 5 mmHg (for the diethyl ester, the dimethyl ester's boiling point is 141-142 °C at 20 mmHg)[2][5]

Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is available in spectral databases. The following tables summarize the expected characteristic signals based on its structure and data for related compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 5.7 | m | Olefinic protons (-CH=CH-) |

| ~ 3.7 | s | Methyl protons (-OCH₃) |

| ~ 3.2 | m | Allylic/methine protons (-CH-COO) |

| ~ 2.4 | m | Methylene protons (-CH₂-) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 173 | Carbonyl carbon (-C=O) |

| ~ 125 | Olefinic carbon (-CH=CH-) |

| ~ 52 | Methyl carbon (-OCH₃) |

| ~ 40 | Allylic/methine carbon (-CH-COO) |

| ~ 25 | Methylene carbon (-CH₂-) |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3020 | =C-H stretch |

| ~ 2950, 2850 | C-H stretch (aliphatic) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1650 | C=C stretch (alkene) |

| ~ 1200, 1170 | C-O stretch (ester) |

Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 167 | [M - OCH₃]⁺ |

| 139 | [M - COOCH₃]⁺ |

| 79 | [C₆H₇]⁺ (from retro-Diels-Alder) |

Biological Activity of Related Compounds

While there is a lack of direct biological studies on this compound, research on derivatives of its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, suggests potential for anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity

Amidrazone derivatives synthesized from cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated significant anti-inflammatory properties. In one study, five 1,2,4-triazole derivatives showed stronger inhibition of pro-inflammatory TNF-α production than ibuprofen at concentrations of 10 and 50 µg/mL. These compounds also led to a significant elevation of the anti-inflammatory cytokine IL-10.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other phthalates, a potential anti-inflammatory pathway could involve the modulation of the NF-κB signaling cascade. Phthalates have been shown to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which can in turn inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.

Hypothetical anti-inflammatory signaling pathway.

Antibacterial Activity

Two linear amidrazone derivatives from the same study exhibited antibacterial activity against Gram-positive bacteria. The general mechanism of action for some phthalates against bacteria involves disruption of the cell membrane and induction of oxidative stress.

Quantitative Data on Biological Activity of Derivatives

| Compound Type | Assay | Organism/Cell Line | Results | Concentration |

| 1,2,4-Triazole derivatives | TNF-α inhibition | Human PBMC | > Ibuprofen | 10, 50 µg/mL |

| 1,2,4-Triazole derivatives | IL-10 elevation | Human PBMC | Significant | 10, 50, 100 µg/mL |

| Linear Amidrazone derivatives | Antibacterial | Gram-positive bacteria | Active | Not specified |

Note: The data presented is for derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride, not this compound itself.

Conclusion

This compound is a readily accessible compound through a well-established two-step synthesis involving a Diels-Alder reaction and subsequent esterification. While its direct biological activities have not been extensively reported, the demonstrated anti-inflammatory and antibacterial properties of its close derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological potential of this compound and to elucidate its mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this versatile molecule.

References

Unveiling the Journey of Tetrahydrophthalate Compounds: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydrophthalate compounds, charting a course from foundational 19th-century research into hydroaromatic compounds to the revolutionary impact of the Diels-Alder reaction and subsequent industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

From the Dawn of Hydroaromatic Chemistry: Baeyer's Pioneering Work

The intellectual groundwork for the understanding of tetrahydrophthalate compounds was laid in the late 19th century by the eminent German chemist Adolf von Baeyer. His extensive research into the reduction of aromatic systems, particularly phthalic acid, provided the first glimpses into the world of hydroaromatic compounds. In his seminal 1888 publication in Justus Liebigs Annalen der Chemie, Baeyer detailed the reduction of phthalic acid using sodium amalgam, which successfully saturated one of the double bonds in the benzene ring to yield dihydrophthalic acids.[1] While not a direct synthesis of a tetrahydrophthalate, this work was a crucial conceptual leap, demonstrating the possibility of partially hydrogenating the stable aromatic ring of phthalic acid and setting the stage for future discoveries. For his extensive contributions to organic chemistry, including his work on organic dyes and hydroaromatic compounds, Baeyer was awarded the Nobel Prize in Chemistry in 1905.[1]

The Landmark Discovery: The Diels-Alder Reaction

The pivotal moment in the history of tetrahydrophthalate compounds arrived in 1928 with the groundbreaking discovery of the cycloaddition reaction by Otto Diels and Kurt Alder, a discovery for which they were jointly awarded the Nobel Prize in Chemistry in 1950. In their landmark paper, also published in Justus Liebigs Annalen der Chemie, they described the reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride). This [4+2] cycloaddition, now universally known as the Diels-Alder reaction, provided a remarkably efficient and stereospecific method for the synthesis of six-membered rings.[2] The direct product of this archetypal reaction is cis-Δ⁴-tetrahydrophthalic anhydride, a cornerstone of tetrahydrophthalate chemistry.[3]

The Diels-Alder reaction proved to be a paradigm shift in synthetic organic chemistry, offering a straightforward and high-yielding route to a wide variety of cyclic compounds. The synthesis of cis-Δ⁴-tetrahydrophthalic anhydride, in particular, opened the door to a new class of molecules with significant potential for further chemical modification and industrial application.

Early Industrial Applications and Continued Development

Following the discovery of the Diels-Alder reaction, the commercial potential of tetrahydrophthalate compounds was quickly recognized. By the 1940s and 1950s, numerous patents began to appear, detailing the use of tetrahydrophthalic anhydride and its derivatives in the burgeoning polymer industry. These early applications primarily focused on their use as monomers and modifying agents in the production of alkyd and unsaturated polyester resins, as well as plasticizers for polyvinyl chloride (PVC). The incorporation of the tetrahydrophthalate moiety into polymer backbones was found to enhance properties such as flexibility, durability, and adhesion.

Research into tetrahydrophthalate chemistry has continued to evolve, with the development of syntheses for various substituted and isomeric forms. These derivatives have found applications in a diverse range of fields, including as intermediates in the synthesis of pharmaceuticals, fungicides, and other specialty chemicals.[4]

Key Synthetic Methodologies: A Detailed Look

This section provides detailed experimental protocols for the foundational syntheses of dihydrophthalic and tetrahydrophthalic compounds, based on the original publications of Baeyer and Diels and Alder.

Experimental Protocol 1: Baeyer's Reduction of Phthalic Acid to Dihydrophthalic Acid (1888)

Methodology: This protocol is based on Adolf von Baeyer's 1888 publication on the reduction of phthalic acid.

-

Materials:

-

Phthalic acid

-

3% Sodium amalgam

-

Water

-

Sulfuric acid (dilute)

-

Ether

-

-

Procedure:

-

A solution of phthalic acid is prepared in water.

-

3% sodium amalgam is added portion-wise to the aqueous solution of phthalic acid.

-

The reaction vessel is maintained at a cool temperature using a water bath to control the exothermic reaction.

-

After the reaction is complete, the solution is acidified with dilute sulfuric acid.

-

The resulting dihydrophthalic acid product is extracted with ether.

-

The ether is evaporated to yield the crude product, which can be further purified by recrystallization.

-

-

Quantitative Data (Historical): Baeyer's original work focused on the isolation and characterization of various isomeric dihydrophthalic acids. Specific yields were often not reported in the modern sense, with the focus being on the descriptive chemistry of the new compounds.

Experimental Protocol 2: Diels and Alder's Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride (1928)

Methodology: This protocol is a representation of the original Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

-

Materials:

-

1,3-Butadiene (generated in situ or from a cylinder)

-

Maleic anhydride

-

Benzene (as a solvent)

-

-

Procedure:

-

A solution of maleic anhydride in dry benzene is prepared in a reaction vessel equipped with a gas inlet tube and a condenser.

-

A stream of 1,3-butadiene gas is bubbled through the solution.

-

The reaction proceeds readily at room temperature or with gentle heating.

-

The product, cis-Δ⁴-tetrahydrophthalic anhydride, precipitates from the solution as a white solid.

-

The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like a mixture of benzene and petroleum ether.

-

-

Quantitative Data: The Diels-Alder reaction is known for its high efficiency.

| Product | Yield (%) | Melting Point (°C) |

| cis-Δ⁴-Tetrahydrophthalic Anhydride | > 90% | 103-104 |

Visualizing the Chemical Advancements

To illustrate the key historical and synthetic pathways discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical progression from Baeyer's reduction of phthalic acid to the Diels-Alder synthesis.

Caption: The concerted mechanism of the Diels-Alder reaction.

Conclusion

The history of tetrahydrophthalate compounds is a compelling narrative of scientific progress, from the foundational explorations of hydroaromatic chemistry to the discovery of one of organic synthesis's most powerful reactions. The work of pioneers like Adolf von Baeyer and the seminal discovery by Otto Diels and Kurt Alder have paved the way for the development of a versatile class of molecules with enduring importance in both academic research and industrial applications. This guide serves as a testament to their legacy and a resource for the next generation of scientists and innovators.

References

Spectroscopic and Structural Characterization of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for Dimethyl cis-1,2,3,6-tetrahydrophthalate (CAS Number: 4841-84-3). Due to the limited availability of public domain raw spectral data, this guide presents known physical properties and outlines standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the rigorous characterization of this compound. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and for the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 4841-84-3 | |

| Appearance | Liquid | |

| Boiling Point | 141-142 °C at 20 mmHg | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 |

Spectroscopic Data

While specific, publicly available raw spectral data for this compound is scarce, the following sections detail the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| a | ~ 5.7 | m | 2H | Olefinic protons (-CH=CH-) |

| b | ~ 3.7 | s | 6H | Methyl protons of the ester groups (-OCH₃) |

| c | ~ 3.2 | m | 2H | Allylic methine protons (-CH-COO) |

| d | ~ 2.4 | m | 4H | Allylic methylene protons (-CH₂-CH=) |

Expected ¹³C NMR Spectral Data:

| Signal | Chemical Shift (ppm, predicted) | Assignment |

| 1 | ~ 173 | Carbonyl carbon of the ester groups (C=O) |

| 2 | ~ 125 | Olefinic carbons (-CH=CH-) |

| 3 | ~ 52 | Methyl carbons of the ester groups (-OCH₃) |

| 4 | ~ 40 | Allylic methine carbons (-CH-COO) |

| 5 | ~ 25 | Allylic methylene carbons (-CH₂-CH=) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹, predicted) | Intensity | Assignment |

| ~ 3050 | Medium | =C-H stretch (olefinic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1650 | Medium | C=C stretch (olefinic) |

| ~ 1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation:

| m/z | Interpretation |

| 198 | Molecular ion [M]⁺ |

| 167 | Loss of methoxy group [M - OCH₃]⁺ |

| 139 | Loss of a carbomethoxy group [M - COOCH₃]⁺ |

| 79 | Cyclopentadiene cation, indicative of a retro-Diels-Alder reaction |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is then applied, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography (GC):

-

A capillary column (e.g., DB-5ms) is used.

-

The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cis-1,2,3,6-tetrahydrophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility information for a related compound, and detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a diester with the molecular formula C₁₀H₁₄O₄. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and as a plasticizer. The solubility of a compound is influenced by the chemical nature of both the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Qualitative Solubility Insights

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Polar Aprotic | Acetone | |||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Non-Polar | Toluene | |||

| Benzene | ||||

| Hexane | ||||

| Diethyl Ether |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following established experimental methods are recommended.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or beaker

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Filter the collected sample through a syringe filter (with a filter material compatible with the solvent) to remove any suspended particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

-

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus:

-

UV-Vis Spectrophotometer

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Measurement:

-

Withdraw a small aliquot of the clear, saturated supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

This guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of this compound in various organic solvents, enabling its effective use in scientific and industrial applications.

A Technical Guide to the Thermochemical Properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Authored for: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide addresses the thermochemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive literature search reveals a notable absence of experimentally determined thermochemical data for this specific ester. In light of this, the guide provides a detailed framework for the experimental and computational determination of its key thermochemical parameters, including the standard enthalpy of formation, standard enthalpy of combustion, heat capacity, and enthalpy of vaporization. Methodologies for combustion calorimetry, Differential Scanning Calorimetry (DSC), and vapor pressure measurement via the transpiration method are presented in detail. Furthermore, a computational approach using high-level quantum chemical methods is outlined as a viable alternative for data acquisition. For comparative purposes, available thermochemical data for the closely related precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is also presented. This document serves as a foundational resource for researchers seeking to establish a complete thermochemical profile of this compound.

Introduction

This compound (C₁₀H₁₄O₄, CAS No: 4841-84-3) is a diester with potential applications in organic synthesis and materials science.[1][2][3] A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. However, a diligent review of the current scientific literature indicates a lack of published experimental data for its fundamental thermochemical properties.

This guide outlines the necessary experimental and computational protocols to determine these values. The methodologies are based on established techniques for characterizing the thermochemistry of organic liquids and esters.

Physicochemical Properties

A summary of the known physical properties of this compound is provided in Table 1.

Table 1: Known Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₄ | [1][3] |

| Molecular Weight | 198.22 g/mol | [1][3] |

| Boiling Point | 141-142 °C at 20 mmHg | [1][2] |

| Density | 1.145 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.472 | [1][2] |

| Form | Liquid | [1] |

Thermochemical Data of a Related Compound: cis-1,2,3,6-Tetrahydrophthalic Anhydride

In the absence of data for the target compound, the thermochemical properties of its structural precursor, cis-1,2,3,6-tetrahydrophthalic anhydride (C₈H₈O₃), are presented in Table 2 for reference. These values can serve as a preliminary estimate, though significant differences are expected due to the esterification.

Table 2: Thermochemical Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°solid) | -3519 ± 2 | Combustion Calorimetry (Ccb) | [4] |

| Standard Enthalpy of Formation (ΔfH°solid) | -772 ± 2 | Combustion Calorimetry (Ccb) | [4] |

| Enthalpy of Vaporization (ΔvapH) | 53.1 ± 0.1 | Not Specified | [5] |

| Enthalpy of Sublimation (ΔsubH) | 53.1 ± 0.2 | Vapor Pressure Measurement | [5] |

Proposed Experimental Protocols for Thermochemical Data Determination

To obtain the thermochemical data for this compound, the following experimental procedures are recommended.

Standard Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°liquid) can be determined using a static-bomb calorimeter. The standard enthalpy of formation (ΔfH°liquid) is then derived from this value.

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid sample (approximately 0.5-1.0 g) is placed in a tared crucible.

-